2-(Cyclopropylmethoxy)-4-(trifluoromethyl)phenol
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Overview
Description
2-(Cyclopropylmethoxy)-4-(trifluoromethyl)phenol is an organic compound characterized by the presence of a cyclopropylmethoxy group and a trifluoromethyl group attached to a phenol ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved by reacting the corresponding phenol with triflic anhydride in the presence of a nucleophilic catalyst and a stoichiometric base . The cyclopropylmethoxy group can be introduced through nucleophilic substitution reactions involving cyclopropylmethanol and appropriate leaving groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-4-(trifluoromethyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The phenolic hydrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Compounds with reduced trifluoromethyl groups.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-(Cyclopropylmethoxy)-4-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity due to the presence of the trifluoromethyl group.
Industry: Utilized in the development of advanced materials with unique properties imparted by the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)phenol involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. The phenolic group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropylmethoxy)-5-fluoro-3-(trifluoromethyl)phenol
- 2-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenol
Uniqueness
2-(Cyclopropylmethoxy)-4-(trifluoromethyl)phenol is unique due to the specific positioning of the trifluoromethyl group on the phenol ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The presence of the cyclopropylmethoxy group also adds to its distinctiveness, potentially affecting its interaction with biological targets and its overall stability.
Properties
Molecular Formula |
C11H11F3O2 |
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Molecular Weight |
232.20 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)8-3-4-9(15)10(5-8)16-6-7-1-2-7/h3-5,7,15H,1-2,6H2 |
InChI Key |
RGBREQBKPFBVCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)C(F)(F)F)O |
Origin of Product |
United States |
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